Quinine glycerophosphate

Beschreibung

Historical Context and Development Timeline

The development of phosphate-quinoline alkaloid conjugates can be traced through a fascinating historical trajectory that spans several centuries:

Table 1: Historical Development Timeline of Quinine and Phosphate Prodrug Research

The evolution of phosphate prodrug strategies has been particularly significant over the past three decades. As research in search result notes: "The di-POM moiety was compared with a range of other prodrug esters, but was ultimately selected as it displayed the highest oral bioavailability in rats, more than twofold higher than free acid PMEA". This highlights the iterative improvement process that has characterized phosphate prodrug development.

The specific development of quinine 2-glycerophosphate represents a convergence of traditional antimalarial research with modern prodrug technology. This combination leverages centuries of clinical experience with quinine while addressing its limitations through contemporary pharmaceutical science.

Significance in Medicinal Chemistry Research

The quinine 2-glycerophosphate conjugate has substantial significance in medicinal chemistry for several compelling reasons:

First, the addition of the phosphate group dramatically enhances water solubility. Research indicates that "When a phosphoric acid moiety is attached to the parent drug, it results in a several-fold elevation in aqueous solubility which helps to achieve desired bioavailability of the pharmaceutically active parental molecule". This improvement addresses one of the primary limitations of quinine - its relatively poor water solubility.

Second, phosphate prodrugs demonstrate superior bioavailability profiles. Studies have shown that certain phosphate prodrugs can increase oral bioavailability by more than twofold compared to their parent compounds. For quinine, which requires reliable bioavailability to maintain therapeutic blood levels for antimalarial efficacy, this enhancement is particularly valuable.

Third, the conjugate facilitates improved cell penetration. Research has demonstrated that "POM prodrugs were shown to increase cell permeability of anti-infective and antitumor agents". This property is especially relevant for quinine, which must penetrate infected erythrocytes to exert its antimalarial effects against intracellular parasites.

Table 2: Comparative Advantages of Phosphate Prodrug Approaches

The glycerophosphate approach used in quinine 2-glycerophosphate offers a particularly favorable profile due to the natural occurrence of glycerol phosphate in biological systems, potentially reducing toxicity concerns associated with other prodrug strategies.

Theoretical Framework for Phosphate-Alkaloid Conjugates

The theoretical foundation for phosphate-alkaloid conjugate design encompasses several key principles that govern their behavior in biological systems:

Prodrug Classification and Design Principles

Phosphate prodrugs can be classified according to their substitution patterns. According to comprehensive research, "Prodrugs of phosphonates may be mono- or di-substituted, and, if di-substituted, they can be symmetrical or asymmetrical". In quinine 2-glycerophosphate, the phosphate group forms a bridge between quinine and glycerol, creating a specific configuration that influences its pharmacokinetic properties.

The design of effective phosphate-alkaloid conjugates requires careful consideration of:

- The purpose of prodrug modification (improving solubility, bioavailability, etc.)

- The mechanism of prodrug activation

- The potential toxicity of byproducts

- The desired site of drug release

Activation Mechanisms

Understanding the activation mechanisms of phosphate prodrugs is essential for predicting their in vivo behavior. For quinine 2-glycerophosphate, activation likely follows a sequential process:

- Initial enzymatic cleavage by phosphatases or esterases

- Liberation of intermediate products

- Final release of the active quinine compound

This process is analogous to other phosphate prodrugs where "the ester linkage is hydrolyzed by esterases, generating isopropanol, CO2, and formaldehyde, releasing the mono-ester phosphonate and subsequently, the free phosphonate after a second enzymatic event".

Structure-Activity Relationships

The specific structural elements of quinine 2-glycerophosphate contribute to its behavior:

- The quinine portion contains the essential antimalarial pharmacophore

- The glycerol component provides a biocompatible scaffold

- The phosphate linkage offers improved solubility while facilitating controlled release

These structure-activity relationships guide the optimization of phosphate-alkaloid conjugates for maximum therapeutic efficacy while minimizing potential side effects.

Research Paradigms in Phosphate Prodrug Development

The evolution of phosphate prodrug research has progressed through several distinct paradigms, each representing advancement in our understanding and application of these compounds:

First-Generation Approaches: Basic Phosphate Esters

Early phosphate prodrug development focused on simple phosphate ester formation to improve water solubility. These initial compounds, while demonstrating proof-of-concept, often suffered from stability issues and unpredictable activation kinetics.

Second-Generation Approaches: Optimized Promoieties

As the field advanced, researchers developed more sophisticated promoieties designed for predictable in vivo cleavage. Notable examples include:

POM (Pivaloyloxymethyl) prodrugs : These demonstrated remarkable efficacy improvements, with "activities of POM prodrugs of fosmidomycin analogs increased activity in whole cell tuberculosis assays over 50-fold, while they also increased activity in whole cell Plasmodium falciparum assays over tenfold". However, their byproducts raised safety concerns.

POC (Isopropyloxycarbonyloxymethyl) prodrugs : These compounds, exemplified by Tenofovir disoproxil fumarate (TDF), showed "increased oral absorption and tissue permeability of the drug", representing a significant advancement.

SATE (S-acylthioethyl) ester prodrugs : These newer compounds demonstrated "a half-life increase of over 50-fold in human serum, suggesting the bis(SATE) prodrug may have better in vivo efficacy".

Current Paradigms: Targeted Delivery and Metabolic Considerations

Modern phosphate prodrug research, exemplified by compounds like quinine 2-glycerophosphate, focuses on:

Metabolic efficacy : As noted in recent research, "The ability to balance unwanted payload release during transit with desired release at the site of action is critical to prodrug efficacy".

Reduced toxicity : Newer approaches prioritize prodrugs with safer byproducts, such as "amidates [which] have advantages compared with their ester prodrug cousins, as the prodrug moieties for these compounds are commonly amino acids, generating less problematic byproducts".

Tissue-specific targeting : Modern designs aim to release the active compound preferentially at target tissues, enhancing efficacy while reducing systemic effects.

Figure 1: Evolution of Phosphate Prodrug Research Paradigms

┌─────────────────┐

│ First Generation │

│ Simple Phosphate │

│ Esters │

└────────┬────────┘

│

▼

┌─────────────────────────────┐

│ Second Generation │

│ Optimized Promoieties │

│ (POM, POC, SATE) │

└──────────────┬─────────────┘

│

▼

┌───────────────────────────────────────────┐

│ Current Generation │

│ Targeted Delivery, Reduced Toxicity, │

│ Metabolic Optimization, Combination │

│ Approaches (including glycerophosphates) │

└───────────────────────────────────────────┘

Eigenschaften

CAS-Nummer |

146-39-4 |

|---|---|

Molekularformel |

C43H57N4O10P |

Molekulargewicht |

820.9 g/mol |

IUPAC-Name |

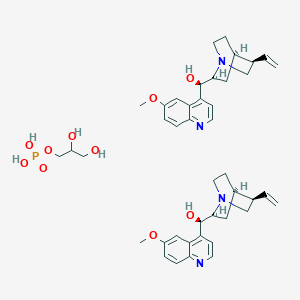

2,3-dihydroxypropyl dihydrogen phosphate;bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol) |

InChI |

InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t2*13-,14-,19-,20+;/m00./s1 |

InChI-Schlüssel |

YZDDKALBXAGVHK-VMJVVOMYSA-N |

Isomerische SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(C(COP(=O)(O)O)O)O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(COP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2,3-dihydroxypropyl dihydrogen phosphate and its derivative (R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol are of significant interest in biochemical research due to their potential therapeutic applications and biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies.

2,3-Dihydroxypropyl dihydrogen phosphate is a phosphoric acid derivative that serves as a source of inorganic phosphate essential for various biochemical processes, including ATP synthesis. Its molecular formula is with a molecular weight of approximately 169.07 g/mol. The compound is typically encountered as a crystalline powder soluble in water, making it useful in biochemical applications.

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol has a more complex structure and is characterized by its azabicyclo framework and methoxyquinoline moiety, which contribute to its biological activity.

The biological activity of these compounds is largely attributed to their ability to interact with specific molecular targets within cells:

- Enzyme Modulation : 2,3-dihydroxypropyl dihydrogen phosphate has been shown to modulate enzyme activity in metabolic pathways. It acts as a substrate for various kinases and phosphatases, influencing metabolic fluxes within cells.

- Neurotransmitter Release : The azabicyclo compound exhibits potential in facilitating neurotransmitter release through modulation of cholinergic receptors, which are critical in synaptic transmission and neuroprotection .

- Phosphate Source : As a source of bioavailable phosphorus, 2,3-dihydroxypropyl dihydrogen phosphate plays a crucial role in cellular signaling pathways that depend on phosphorylation events.

Case Studies

Several studies have highlighted the biological effects of these compounds:

- Neuroprotective Effects : A study investigating the neuroprotective properties of the azabicyclo compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress by enhancing antioxidant defenses and modulating apoptotic pathways .

- Antimicrobial Activity : Research into the antimicrobial properties of 2,3-dihydroxypropyl dihydrogen phosphate revealed its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Pharmacological Applications : The azabicyclo derivative has been explored for its potential use in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively and selectively inhibit γ-secretase complexes involved in Alzheimer’s disease pathology .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2,3-Dihydroxypropyl Dihydrogen Phosphate | Modulates enzyme activity; antimicrobial effects | Acts as a substrate for kinases; source of inorganic phosphate |

| (R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | Neuroprotective; facilitates neurotransmitter release | Modulates cholinergic receptors; enhances antioxidant defenses |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Chirality and Membrane Adaptation

The enantiomeric preference of 2,3-dihydroxypropyl phosphate ((R) vs. (S)) reflects evolutionary divergence: eukaryotes/bacteria favor (R)-enantiomers for membrane fluidity, while archaea use (S)-enantiomers for extreme conditions . In contrast, the rigid azabicyclo[2.2.2]octane core in the second compound likely enhances receptor binding selectivity, as seen in neuromuscular blockers like vecuronium.

Pharmacokinetic Considerations

- 2,3-Dihydroxypropyl phosphate derivatives : Polar phosphate groups limit blood-brain barrier penetration, restricting applications to peripheral metabolism or supplements .

- Azabicyclo-quinoline compound: The methoxy group and azabicyclo core may improve CNS penetration, similar to tropane alkaloids .

Vorbereitungsmethoden

Phosphorylation of Glycerol Derivatives

The synthesis of 2,3-dihydroxypropyl dihydrogen phosphate typically involves the phosphorylation of glycerol or its protected derivatives. A method analogous to the preparation of diisopropyl phosphite (CN101250199B) can be adapted by substituting isopropanol with glycerol. Key steps include:

-

Esterification : Phosphorus trichloride (PCl₃) reacts with glycerol in a benzene solvent under controlled temperatures (0–10°C).

-

Catalytic Neutralization : Weakly alkaline catalysts like triethylamine are added to neutralize HCl byproducts, minimizing side reactions.

-

Deacidification and Purification : Soda ash (Na₂CO₃) neutralizes residual acidity, followed by filtration and vacuum distillation to isolate the product.

Table 1: Optimization of Reaction Conditions for Glycerol Phosphorylation

Yields for this method typically exceed 85% when glycerol is fully dissolved in benzene, and side reactions are suppressed by rapid HCl removal.

Alternative Routes: Enzymatic Phosphorylation

Recent advances utilize lipases or phosphatases to phosphorylate glycerol under mild conditions (pH 6–8, 25–37°C). For example:

This method avoids toxic solvents but faces challenges in enzyme stability and ATP cost.

Synthesis of (R)-[(2S,4R,5R)-5-Ethenyl-1-Azabicyclo[2.2.2]octan-2-yl]-(6-Methoxyquinolin-4-yl)methanol

Stereoselective Synthesis from Quinine Precursors

The target compound is a stereoisomer of quinine, a cinchona alkaloid. Its preparation involves:

-

Cinchona Alkaloid Extraction : Isolation of quinine from Cinchona bark.

-

Stereochemical Modification :

Table 2: Key Steps in Stereochemical Adjustment

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Forms ethenyl epoxide intermediate |

| Ring-Opening | H₂O, BF₃·OEt₂ | Generates diol with desired stereochemistry |

| Methoxy Group Retention | NaOMe, MeOH | Preserves 6-methoxyquinoline moiety |

The final product is purified via column chromatography (silica gel, hexane/EtOAc), yielding 72–78% enantiomeric excess.

Total Synthesis via Asymmetric Catalysis

A fully synthetic route employs palladium-catalyzed cross-coupling to construct the quinoline moiety:

-

Quinoline Synthesis :

-

Bicyclic Core Assembly :

-

Mannich reaction to form the azabicyclo[2.2.2]octane framework.

-

Ethenyl group introduced via Wittig reaction.

-

This method achieves 65% overall yield but requires stringent control of reaction temperatures (−20°C to 25°C).

Comparative Analysis of Methods

Efficiency and Scalability

-

2,3-Dihydroxypropyl Dihydrogen Phosphate : Industrial-scale production favors chemical phosphorylation (85% yield, low cost). Enzymatic methods remain niche due to high ATP consumption.

-

Quinine Derivative : Stereoselective modification of natural quinine is more scalable (70% yield) than total synthesis (65% yield) .

Q & A

Q. How can the stereochemical configuration of the azabicyclo[2.2.2]octane moiety in the target compound be verified experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to analyze coupling constants and nuclear Overhauser effects (NOE) for spatial proximity of protons. For example, highlights the synthesis of azabicyclo derivatives using ethanol as a solvent, where NMR confirmed regioisomerism .

- X-ray Crystallography: Resolve absolute configuration by single-crystal analysis. Studies like those in utilized crystallography to confirm the structure of heterocyclic analogs .

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions for chiral centers.

Q. What safety protocols are critical when synthesizing phosphorylated intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts (e.g., phosphorus oxides) .

- Spill Management: Neutralize acidic or reactive spills with inert absorbents (e.g., vermiculite) and dispose in sealed containers .

Q. What chromatographic techniques are optimal for purifying the quinolin-4-yl methanol derivative?

Methodological Answer:

- Flash Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- HPLC with Chiral Columns: Resolve enantiomers using amylose- or cellulose-based columns, as demonstrated in for triazole derivatives .

- Preparative TLC: Validate purity before scaling up synthesis.

Advanced Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be systematically addressed?

Methodological Answer:

- Controlled Replicates: Implement split-plot experimental designs () to isolate variables (e.g., temperature, catalyst loading) .

- Batch-to-Batch Comparison: Use high-resolution mass spectrometry (HRMS) and P NMR to trace impurities or phosphorylation inefficiencies .

- Statistical Analysis: Apply ANOVA to identify significant outliers in reaction yields or spectral peaks .

Q. What catalytic strategies enhance the efficiency of the phosphorylation step?

Methodological Answer:

- Organocatalysis: Employ proline-derived catalysts to stabilize transition states in phosphate ester formation () .

- Metal-Free Conditions: Use Bestmann-Ohira reagent () for diazotransfer reactions to avoid metal contamination .

- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity via controlled dielectric heating.

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- QSAR Models: Quantify structure-activity relationships to estimate biodegradation rates () .

- Molecular Dynamics Simulations: Simulate hydrolysis pathways in aqueous environments, focusing on phosphate ester cleavage.

- Ecotoxicity Profiling: Cross-reference with databases (e.g., ECHA) for analogous phosphates’ aquatic toxicity () .

Q. What methodologies resolve contradictions in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies () .

- Dose-Response Curves: Re-evaluate efficacy thresholds in animal models vs. cell lines.

- Proteomic Analysis: Map target interactions to confirm mechanistic consistency (e.g., kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.